molecular formula C6H5ClIN B130401 3-Chloro-2-iodoaniline CAS No. 70237-25-1

3-Chloro-2-iodoaniline

Cat. No. B130401
CAS RN: 70237-25-1
M. Wt: 253.47 g/mol
InChI Key: NNVUXUJYVIVRKU-UHFFFAOYSA-N
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Description

3-Chloro-2-iodoaniline (3-CI) is a compound with a wide range of applications in scientific research, due to its unique chemical properties. It is an organochlorine compound with a benzene ring, a chlorine atom, and an iodine atom. 3-CI is used in many fields, such as organic synthesis, nanotechnology, and biochemistry. In

Scientific Research Applications

Chlorination of Nitrogen-Containing Heterocycles and Arenes

3-Chloro-2-iodoaniline, a derivative of haloanilines, can be utilized in the chlorination of nitrogen-containing heterocycles and various classes of arenes. This is enabled by hypervalent iodine reagents such as 1-chloro-1,2-benziodoxol-3-one, demonstrating the chemical's potential in industrial applications due to its efficient and practical chlorination methods (Wang et al., 2016).

Palladium-Catalyzed Carbonylation

The compound plays a role in palladium-catalyzed carbonylation processes. 2-Iodoaniline derivatives, closely related to this compound, are used as bifunctional substrates in such reactions, leading to the synthesis of various compounds depending on the substituents involved (Ács et al., 2006).

Photocatalytic Degradation in Environmental Applications

This compound is relevant in environmental chemistry, particularly in photocatalytic degradation processes. The degradation of related compounds like o-chloroaniline, under UV/TiO2 conditions, highlights its potential in the degradation of aromatic organic pollutants (Choy & Chu, 2008).

Crystal Structure Analysis in Materials Science

In materials science, the study of compounds like 4-(4'-Iodo)phenoxyaniline, related to this compound, assists in understanding the crystal structures of various anilines. These studies contribute to the knowledge of conditional isomorphism and molecular interactions (Dey & Desiraju, 2004).

Study of Iodine Species in Environmental Sciences

In environmental science, understanding the sorption, degradation, and transport of iodine species, including iodoanilines, in geologic media is crucial. This research provides insights into the biogeochemical cycling of iodine, which is vital for environmental protection and human health (Hu, Moran, & Gan, 2012).

Synthesis of Various Organic Compounds

The compound is integral in the synthesis of various organic molecules. For example, 3-iodoindoles are synthesized using N,N-dialkyl-o-iodoanilines, a process involving palladium-catalyzed coupling followed by electrophilic cyclization (Yue, Yao, & Larock, 2006).

Safety and Hazards

3-Chloro-2-iodoaniline is classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Mechanism of Action

Mode of Action

The mode of action of 3-Chloro-2-iodoaniline is primarily through its reactivity as a chemical intermediate. It can participate in various chemical reactions such as nucleophilic substitution . The chlorine and iodine substituents on the aniline ring make it a versatile intermediate in organic synthesis .

Biochemical Pathways

As a chemical intermediate, this compound can be involved in various biochemical pathways depending on the final product it is used to synthesize. For instance, it has been used in the preparation of indolyl benzoic acid derivatives, which are known to activate the Nurr1 (NR4A2) pathway, a potential therapeutic target for Parkinson’s disease .

Pharmacokinetics

Its adme (absorption, distribution, metabolism, and excretion) properties would largely depend on the specific context in which it is used, such as the final product it is used to synthesize and the route of administration .

Result of Action

The result of this compound’s action is primarily seen in the products it helps synthesize. For example, when used to synthesize indolyl benzoic acid derivatives, these compounds can activate the Nurr1 pathway, which has implications in neuroprotection and neuroregeneration, potentially benefiting patients with Parkinson’s disease .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by factors such as temperature, pH, and the presence of other reactants . Additionally, its stability may be affected by light and heat, necessitating storage in a dark place under an inert atmosphere at 2-8°C .

properties

IUPAC Name

3-chloro-2-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClIN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVUXUJYVIVRKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90612499
Record name 3-Chloro-2-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90612499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70237-25-1
Record name 3-Chloro-2-iodoaniline
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-iodoaniline
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Record name 70237-25-1
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Synthesis routes and methods

Procedure details

To a stirred solution of 1-chloro-2-iodo-3-nitrobenzene (143-2; 1.4 g, 0.00490 mol) in ethanol (20 mL) was added stannous chloride dihydrate (5.5 g, 0.0245 mol) portion wise at 0° C. Reaction mixture was allowed to stir at 70° C. for 30 min. The reaction mixture was concentrated and diluted with ice cold water (150 mL) and PH was made slightly basic by addition of saturated aqueous sodium carbonate solution before being extracted with ethyl acetate (4×100 mL). The combined organic layer was washed with saturated aqueous sodium chloride solution, dried over sodium sulphate and concentrated under vacuum to obtain the title compound. 1H NMR (400 MHz, CDCl3) δ 7.048-7.008 (t, 8 Hz, 1H), 6.713-6.693 (dd, J=8, 8.8 Hz, 1H), 6.655-6.632 (dd, J=8.4, 9.2 Hz, 1H), 5.5 (bs, 2H).
Quantity
1.4 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride dihydrate
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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